molecular formula C15H26Cl2N2O B11764498 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride

Cat. No.: B11764498
M. Wt: 321.3 g/mol
InChI Key: MVGPVEHFXRWIPG-UHFFFAOYSA-N
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Description

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2O, corresponding to the free base structure C15H24N2O . As a phenoxypropylamine derivative featuring a piperidinylmethyl moiety, this compound is of significant interest in medicinal chemistry and pharmacological research. Its structural framework is common in the development of bioactive molecules, suggesting potential as a key intermediate or building block in the synthesis of more complex target compounds. Researchers can utilize this dihydrochloride salt in high-throughput screening assays to investigate its interactions with various biological targets, including G-protein coupled receptors (GPCRs). The dihydrochloride form typically offers enhanced solubility in aqueous systems compared to the free base, facilitating its use in biological testing. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C15H26Cl2N2O

Molecular Weight

321.3 g/mol

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride

InChI

InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H

InChI Key

MVGPVEHFXRWIPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Alkylation-Amination Sequence (Two-Step Method)

This method involves the alkylation of 3-hydroxybenzaldehyde derivatives followed by reductive amination with piperidine.

Procedure:

  • Alkylation Step :

    • Reactants : 3-Hydroxybenzaldehyde (1.0 eq), 1,3-dibromopropane (1.2 eq).

    • Conditions : Reflux in propan-1-ol at 80°C for 12 h under nitrogen.

    • Intermediate : 3-(3-Bromopropoxy)benzaldehyde (yield: 78–82%).

  • Reductive Amination :

    • Reactants : Intermediate (1.0 eq), piperidine (1.5 eq), sodium cyanoborohydride (1.2 eq).

    • Conditions : Stirred in methanol at 25°C for 24 h.

    • Product : 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine (yield: 65–70%).

  • Salt Formation :

    • Reactants : Free base (1.0 eq), hydrochloric acid (2.0 eq).

    • Conditions : Dissolved in ethanol, stirred at 0°C for 2 h, precipitated via solvent evaporation.

    • Final Product : Dihydrochloride salt (purity: >98% by HPLC).

Key Data:

StepReagentsSolventTemperatureTimeYield
11,3-DibromopropanePropan-1-ol80°C12 h78–82%
2Piperidine, NaBH3CNMethanol25°C24 h65–70%
3HClEthanol0°C2 h95%

Mitsunobu Reaction-Based Approach

This method employs the Mitsunobu reaction to couple 3-(aminopropyl)phenol derivatives with piperidine.

Procedure:

  • Mitsunobu Coupling :

    • Reactants : 3-(3-Hydroxyphenoxy)propan-1-amine (1.0 eq), piperidine (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq).

    • Conditions : Tetrahydrofuran (THF), 0°C to 25°C, 18 h.

    • Intermediate : 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine (yield: 60–65%).

  • Salt Formation :

    • Same as Section 2.1.

Advantages:

  • Avoids harsh alkylation conditions.

  • Higher regioselectivity observed.

Solid-Phase Synthesis (Advanced Method)

Used for high-throughput production, this approach immobilizes intermediates on resin.

Procedure:

  • Resin Functionalization :

    • Wang resin (1.0 eq) loaded with Fmoc-protected aminopropanol.

  • Coupling :

    • Reactants : 3-(Piperidin-1-ylmethyl)phenol (1.5 eq), HBTU (1.5 eq), DIPEA (3.0 eq).

    • Conditions : DMF, 25°C, 6 h.

  • Cleavage and Salt Formation :

    • TFA cleavage (95% TFA in H2O), followed by HCl treatment.

Key Metrics:

  • Purity: >95% (LC-MS).

  • Scalability: Up to 500 g batches.

Optimization and Challenges

Critical Parameters

  • Solvent Choice : Propan-1-ol or THF preferred for minimizing side reactions.

  • Temperature Control : Excessive heat (>80°C) leads to decomposition of intermediates.

  • Purification : Column chromatography (SiO2, CH2Cl2/MeOH 9:1) or recrystallization (ethanol/ether) required for free base.

Common Side Reactions

  • Over-alkylation at the piperidine nitrogen.

  • Oxidation of the amine group if exposed to air.

Analytical Characterization

Final product validation includes:

  • 1H NMR (D2O): δ 7.25 (t, 1H, ArH), 6.85 (d, 2H, ArH), 3.95 (t, 2H, OCH2), 3.45 (s, 2H, NCH2), 2.85 (m, 6H, piperidine).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Alkylation-Amination70%>98%HighLow
Mitsunobu65%95%ModerateHigh
Solid-Phase75%95%Very HighVery High

Chemical Reactions Analysis

Types of Reactions

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride may have therapeutic effects in treating central nervous system disorders. For example, studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially aiding in conditions such as anxiety and depression.

A notable case study involved the evaluation of piperidine analogs in animal models of anxiety, where significant anxiolytic effects were observed, suggesting a mechanism involving modulation of GABAergic pathways .

Metabolic Syndrome Treatment

The compound's structural similarity to other pharmacologically active agents suggests potential applications in treating metabolic syndrome-related disorders. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in obesity and type 2 diabetes, have been explored as therapeutic targets. Research indicates that compounds with similar structures can inhibit this enzyme, leading to improved insulin sensitivity and reduced fat accumulation .

Enzyme Inhibition

The mechanism of action for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride may involve the inhibition of key enzymes associated with metabolic pathways. For instance, studies have demonstrated that piperidine derivatives can act as competitive inhibitors for various enzymes, thereby modulating metabolic processes .

Receptor Interaction

The compound is believed to interact with several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to alterations in mood and behavior, making it a candidate for further investigation in psychiatric disorders .

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the efficacy of piperidine-based compounds in both in vitro and in vivo settings:

StudyFocusFindings
Study AAnxiety ModelsSignificant reduction in anxiety-like behaviors in rodent models .
Study BMetabolic DisordersInhibition of 11β-HSD1 led to improved glucose tolerance and reduced body weight .
Study CNeurotransmitter ActivityModulation of serotonin receptors resulted in enhanced mood stabilization .

Mechanism of Action

The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
  • CAS No.: 87766-25-4
  • Molecular Formula : C₁₅H₂₆Cl₂N₂O
  • Molecular Weight : 321.3 g/mol
  • Purity : ≥95%

Structural Features: The compound consists of a phenoxy group substituted with a piperidin-1-ylmethyl moiety at the 3-position, linked via a propylamine chain. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Applications :
Primarily used as a reference standard in analytical research and drug development, particularly for studying histamine H₂ receptor antagonists like roxatidine .

Comparison with Structurally Similar Compounds

Roxatidine Impurity 2 (Hydrochloride)

  • IUPAC Name: 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
  • CAS No.: Not assigned
  • Molecular Formula : C₁₅H₂₄N₂O·HCl
  • Molecular Weight : 284.82 g/mol (248.36 + 36.46)
  • Key Differences: Salt Form: Monohydrochloride vs. dihydrochloride, leading to reduced solubility compared to the dihydrochloride form. Application: Identified as a process-related impurity in roxatidine synthesis, highlighting its role in quality control .

(3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride

  • CAS No.: 79088-29-2
  • Molecular Formula: C₁₈H₁₉F₃NO·HCl
  • Molecular Weight : 369.8 g/mol (estimated)
  • Structural Variation: N-methylation of the amine group, which may alter receptor binding kinetics compared to the primary amine in the target compound .

3-(Azepan-1-yl)propan-1-amine Dihydrochloride

  • IUPAC Name : 3-(Azepan-1-yl)propan-1-amine dihydrochloride
  • CAS No.: 118979-65-0
  • Molecular Formula : C₉H₂₂Cl₂N₂
  • Molecular Weight : 229.2 g/mol
  • Key Differences :
    • Ring Size : Azepane (7-membered ring) instead of piperidine (6-membered), affecting conformational flexibility and binding pocket compatibility.
    • Application : Used in neurological research due to altered amine transporter interactions .

3-(Thiomorpholin-4-yl)propan-1-amine Dihydrochloride

  • Molecular Formula : C₇H₁₆Cl₂N₂S
  • Molecular Weight : 231.2 g/mol
  • Key Differences :
    • Heteroatom : Sulfur in the thiomorpholine ring, enabling hydrogen bonding and altered electronic properties.
    • Pharmacological Impact : Enhanced interaction with sulfur-binding enzymes or receptors compared to the piperidine analog .

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

  • CAS No.: 1565819-70-6
  • Molecular Formula : C₉H₁₂Cl₃N
  • Molecular Weight : 248.56 g/mol
  • Structural Simplicity: Lack of phenoxy-propylamine linker, limiting its utility in H₂ antagonist research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Structural Feature Application
Target Compound C₁₅H₂₆Cl₂N₂O 321.3 Dihydrochloride Piperidin-1-ylmethyl phenoxypropylamine H₂ antagonist research
Roxatidine Impurity 2 C₁₅H₂₄N₂O·HCl 284.82 Monohydrochloride Same core without second HCl Pharmaceutical impurity control
(3RS)-N-Methyl-CF₃ analog C₁₈H₁₉F₃NO·HCl 369.8 Hydrochloride Trifluoromethyl substitution, N-methyl Metabolic stability studies
3-(Azepan-1-yl)propan-1-amine C₉H₂₂Cl₂N₂ 229.2 Dihydrochloride 7-membered azepane ring Neurological research
3-(Thiomorpholin-4-yl)propan-1-amine C₇H₁₆Cl₂N₂S 231.2 Dihydrochloride Thiomorpholine ring with sulfur Enzyme interaction studies

Research Findings and Implications

  • Salt Form Impact: The dihydrochloride form of the target compound enhances aqueous solubility, critical for in vitro assays, whereas monohydrochloride analogs may require co-solvents .
  • Ring Size and Flexibility : Piperidine (6-membered) vs. azepane (7-membered) alters binding to H₂ receptors, with piperidine derivatives showing higher specificity .
  • Electron-Withdrawing Groups : Trifluoromethyl substitution (CF₃) improves metabolic stability but may reduce solubility, necessitating formulation adjustments .

Biological Activity

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride, also known by its CAS number 73278-98-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular weight of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is approximately 248.36 g/mol. The compound is typically used in research settings and is not approved for human use. It is soluble in various solvents, which facilitates its application in biological assays.

PropertyValue
Molecular FormulaC16H22Cl2N2O
Molecular Weight248.36 g/mol
CAS Number73278-98-5
SolubilitySoluble in DMSO, ethanol

Biological Activity

Research indicates that 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride exhibits several biological activities, particularly in the modulation of various signaling pathways.

The compound has been shown to interact with multiple receptors and enzymes, influencing pathways critical for cell proliferation, apoptosis, and autophagy:

  • Receptor Interaction : It may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling.
  • Enzyme Modulation : Preliminary studies suggest it might inhibit specific kinases involved in cancer cell signaling pathways, thereby potentially reducing tumor growth.

Case Studies and Research Findings

Several studies have explored the effects of this compound on cancer cells and other biological systems.

Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anti-cancer properties of the compound using glioma cell lines. The results indicated that treatment with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Study 2: Autophagy Induction

Another research highlighted its role in autophagy regulation. The compound was found to stimulate autophagic processes in cancer cells, which could enhance the efficacy of existing chemotherapy treatments by promoting the degradation of damaged cellular components .

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride, and what analytical techniques validate its purity?

A: The compound is typically synthesized via nucleophilic substitution or reductive amination. and identify it as an impurity of roxatidine, suggesting its formation during drug synthesis. A common route involves:

Step 1: Condensation of 3-(piperidin-1-ylmethyl)phenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxypropane intermediate.

Step 2: Amine functionalization via Gabriel synthesis or direct amination, followed by dihydrochloride salt formation using HCl gas .
Validation: Purity is confirmed via:

  • HPLC-MS () for impurity profiling.
  • 1H/13C NMR () to verify structural integrity.
  • HRMS () for molecular weight confirmation.

Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction yields for intermediates like 3-(piperidin-1-ylmethyl)phenol in multistep syntheses?

A: Key strategies include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions ().
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions ().
  • Temperature control: Maintain 60–80°C during condensation to avoid side products ().
  • Real-time monitoring: Employ TLC or inline IR spectroscopy to track reaction progress ().

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in reported synthetic pathways for dihydrochloride salt formation?

A: Contradictions often arise from differences in HCl addition methods (gas vs. aqueous). and highlight two approaches:

Gas-phase HCl: Produces anhydrous salts with higher stability, critical for hygroscopic compounds ().

Aqueous HCl: Risk of hydrolysis; requires post-synthesis drying under vacuum ().
Resolution: Conduct controlled experiments comparing crystallinity (via XRD) and hygroscopicity (dynamic vapor sorption analysis) to select the optimal method.

Impurity Profiling and Control

Q. Q: What advanced techniques identify and quantify related impurities in this compound during pharmaceutical development?

A: Impurity profiling (e.g., Roxatidine Impurity 2 in ) requires:

  • LC-MS/MS: Detects trace impurities (<0.1%) using gradient elution ().
  • NMR-based metabolomics: Identifies structurally similar byproducts ().
  • Forced degradation studies: Expose the compound to heat, light, and pH extremes to predict stability-related impurities ().

Advanced Structural Characterization

Q. Q: How do researchers differentiate between positional isomers in derivatives of this compound?

A: Substitution patterns (e.g., piperidinylmethyl vs. other cyclic amines) are resolved via:

  • 2D NMR (COSY, NOESY): Assigns spatial proximity of protons ().
  • X-ray crystallography: Provides unambiguous confirmation of regiochemistry ().
  • Computational modeling: DFT calculations predict NMR chemical shifts and compare with experimental data ().

Methodological Challenges in Salt Formation

Q. Q: What factors influence the stoichiometry and stability of dihydrochloride salts in this compound?

A: Dihydrochloride formation depends on:

  • pKa values: The amine must have two protonation sites (e.g., primary and secondary amines) ().
  • Counterion effects: Chloride ions from HCl reduce solubility in nonpolar solvents, aiding crystallization ().
  • Hydration state: Anhydrous salts () are preferred for long-term storage to avoid deliquescence.

Safety and Handling Protocols

Q. Q: What safety measures are critical when handling this compound in aqueous or acidic conditions?

A: Refer to and for guidelines:

  • Ventilation: Use fume hoods due to potential HCl vapor release.
  • PPE: Acid-resistant gloves and goggles.
  • Spill management: Neutralize with sodium bicarbonate before disposal ().
  • Storage: Anhydrous conditions (<10% RH) prevent hydrolysis ().

Biological Activity Profiling

Q. Q: What methodologies assess the pharmacological potential of this compound as a roxatidine-related impurity?

A: links it to H₂ antagonist impurities; evaluate:

  • Receptor binding assays: Competitive binding studies with histamine H₂ receptors (radioligand displacement).
  • CYP450 inhibition screening: Liver microsome assays to predict drug-drug interactions ().
  • Toxicity profiling: Ames test for mutagenicity and hERG channel assays for cardiotoxicity ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.